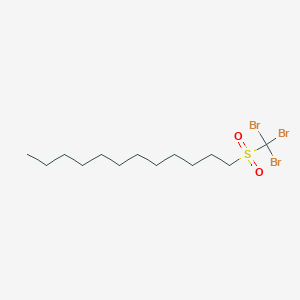
(4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic compounds known for their diverse biological activities, including antibacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dec-1-ene and 2-hydroxyethylamine.
Formation of Oxazolidinone Ring: The key step involves the cyclization of the starting materials to form the oxazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Chiral Resolution: The chiral center at the 4-position can be introduced using chiral catalysts or by resolving the racemic mixture using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other cyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its potential antibacterial properties could be explored for the development of new antibiotics.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and coatings.
Mécanisme D'action
The mechanism of action of (4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and safety profile.
Uniqueness
(4R)-4-(Dec-1-en-1-yl)-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one is unique due to its specific chiral structure and functional groups. This uniqueness may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Propriétés
Numéro CAS |
917603-79-3 |
|---|---|
Formule moléculaire |
C15H27NO3 |
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
(4R)-4-dec-1-enyl-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-15(11-12-17)13-19-14(18)16-15/h9-10,17H,2-8,11-13H2,1H3,(H,16,18)/t15-/m0/s1 |
Clé InChI |
ZWEQUAQCGQILRT-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCC=C[C@@]1(COC(=O)N1)CCO |
SMILES canonique |
CCCCCCCCC=CC1(COC(=O)N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B12604387.png)

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)



![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)

![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
